molecular formula C12H15BrClN3 B2861402 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411639-18-2

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No.: B2861402
CAS No.: 2411639-18-2
M. Wt: 316.63
InChI Key: FXTNCFDVXOMSLN-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide is a chemical compound with the molecular formula C₁₂H₁₄ClN₃.BrH. It belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors followed by dehydrative aromatization. One common method includes the reaction of 1-cyclopentyl-1H-benzo[d]imidazol-2-amine with chlorinating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Halogenation reactions can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its imidazole ring is particularly useful in creating pharmaceuticals and agrochemicals.

Biology: In biological research, 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide is employed in studying enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, leading to biological responses.

Comparison with Similar Compounds

  • 1H-Benzo[d]imidazol-2-amine

  • 5-Chloro-1H-benzo[d]imidazol-2-amine

  • 1-Cyclopentyl-1H-benzo[d]imidazol-2-amine

Uniqueness: 5-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide stands out due to its specific structural features, such as the presence of the chloro and cyclopentyl groups

Properties

IUPAC Name

5-chloro-1-cyclopentylbenzimidazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3.BrH/c13-8-5-6-11-10(7-8)15-12(14)16(11)9-3-1-2-4-9;/h5-7,9H,1-4H2,(H2,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTNCFDVXOMSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N=C2N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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